N'~1~,N'~4~-bis(4-tert-butylcyclohexylidene)benzene-1,4-dicarbohydrazide
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Overview
Description
N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terephthalohydrazide core with two 4-(tert-butyl)cyclohexylidene groups attached, making it a subject of interest for researchers in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE typically involves the reaction of terephthalohydrazide with 4-(tert-butyl)cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine hydrate (N2H4·H2O) is a typical reducing agent used in these reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-tert-butylphenyl)hydroxylamine
- N,N’-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea
Uniqueness
N’,N’-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]TEREPHTHALOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C28H42N4O2 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-N,4-N-bis[(4-tert-butylcyclohexylidene)amino]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H42N4O2/c1-27(2,3)21-11-15-23(16-12-21)29-31-25(33)19-7-9-20(10-8-19)26(34)32-30-24-17-13-22(14-18-24)28(4,5)6/h7-10,21-22H,11-18H2,1-6H3,(H,31,33)(H,32,34) |
InChI Key |
BXECYJKTFYCDKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCC(CC3)C(C)(C)C)CC1 |
Origin of Product |
United States |
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